Lipophilicity Control: XLogP3-AA Comparison Against Key Analogs
The computed XLogP3-AA for O-(cyclohexylmethyl)-N-ethylhydroxylamine is 2.6 [1]. This is 2.1 log units higher than the baseline N-ethylhydroxylamine (XLogP3-AA = 0.5), and 0.7 units higher than the O-(cyclohexylmethyl)hydroxylamine analog (XLogP3-AA = 1.9) [2]. This demonstrates that both the O-cyclohexylmethyl and N-ethyl groups are necessary to achieve this specific moderate lipophilicity range, which is a key parameter for optimizing membrane permeability and solubility in medicinal chemistry.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | N-ethylhydroxylamine (0.5); O-(cyclohexylmethyl)hydroxylamine (1.9) |
| Quantified Difference | +2.1 vs. N-ethylhydroxylamine; +0.7 vs. O-(cyclohexylmethyl)hydroxylamine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A lipophilicity difference of >2 log units can represent a >100-fold difference in partition coefficient, dramatically affecting a compound's ability to cross biological membranes, its solubility profile, and its suitability for specific assay conditions.
- [1] PubChem. Computed XLogP3-AA for O-(cyclohexylmethyl)-N-ethylhydroxylamine (CID 146673307). National Center for Biotechnology Information. View Source
- [2] PubChem. Computed XLogP3-AA for N-ethylhydroxylamine (CID 129868) and O-(cyclohexylmethyl)hydroxylamine (CID 15038513). National Center for Biotechnology Information. View Source
